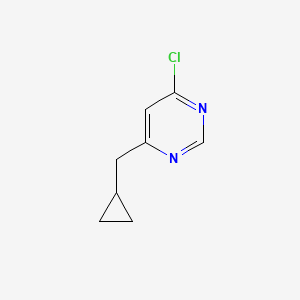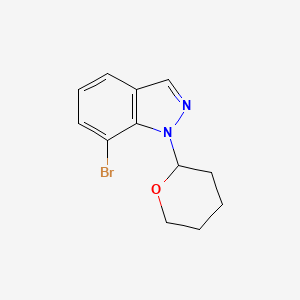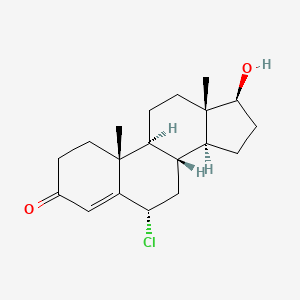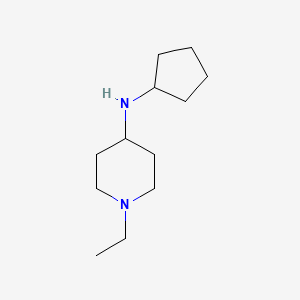
2-(3,5-Dimethoxyphenyl)thiazolidine
Overview
Description
2-(3,5-Dimethoxyphenyl)thiazolidine, commonly known as DMTP, is a heterocyclic organic compound that is used in a variety of scientific research applications. It is a thiazolidine derivative of the phenyl group, with two methoxy groups attached to the 3 and 5 positions of the phenyl ring. DMTP is a useful chemical for studying the effects of organic compounds on various biochemical and physiological systems.
Scientific Research Applications
Anticancer Activity
Thiazolidine derivatives, including 2-(3,5-Dimethoxyphenyl)thiazolidine , have been studied for their potential anticancer properties. The presence of the thiazolidine ring has been associated with the inhibition of cancer cell growth and proliferation. Researchers are exploring these compounds as possible therapeutic agents against various types of cancer, leveraging their ability to interfere with cell signaling pathways that are crucial for tumor development and survival .
Antimicrobial Properties
The antimicrobial activity of thiazolidine compounds is another significant area of research. These molecules have shown effectiveness against a range of bacterial and fungal pathogens. The structural features of 2-(3,5-Dimethoxyphenyl)thiazolidine may be optimized to enhance its selectivity and potency as an antimicrobial agent, potentially leading to the development of new antibiotics .
Anti-inflammatory and Analgesic Effects
Thiazolidine derivatives are known to exhibit anti-inflammatory and analgesic effects. This makes them valuable in the treatment of inflammatory diseases and pain management. The research into 2-(3,5-Dimethoxyphenyl)thiazolidine could uncover novel mechanisms of action and contribute to the creation of more effective anti-inflammatory medications .
Antidiabetic Activity
The antidiabetic potential of thiazolidine derivatives is a promising field of study. These compounds can act on various targets within the body to regulate blood sugar levels2-(3,5-Dimethoxyphenyl)thiazolidine may offer a new approach to managing diabetes, with ongoing research aimed at understanding its effects on insulin secretion and glucose metabolism .
Neuroprotective Applications
Research has indicated that thiazolidine derivatives can have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The exploration of 2-(3,5-Dimethoxyphenyl)thiazolidine in this context focuses on its potential to protect neuronal cells from damage and improve cognitive functions .
Antioxidant Properties
The antioxidant activity of thiazolidine compounds is another area of interest due to their ability to neutralize free radicals and reduce oxidative stress. This property of 2-(3,5-Dimethoxyphenyl)thiazolidine could be harnessed in the prevention and treatment of diseases caused by oxidative damage, such as cardiovascular diseases and aging-related disorders .
Mechanism of Action
- The primary target of 2-(3,5-Dimethoxyphenyl)thiazolidine is peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor predominantly expressed in adipose tissue .
Target of Action
Mode of Action
properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-13-9-5-8(6-10(7-9)14-2)11-12-3-4-15-11/h5-7,11-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDFKTPJWKUBOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2NCCS2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethoxyphenyl)thiazolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B1462106.png)






![2-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1462115.png)
![2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1462116.png)
![5,7-Dihydrothieno[3,4-d]pyrimidin-4-ol](/img/structure/B1462118.png)



